Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)16(3,10-17)19-14(20)9-18-13-7-5-12(6-8-13)15(21)22-4/h5-8,11,18H,9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZNQQFOAZPLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature for substitution reactions and elevated temperatures for oxidation or reduction.
Major Products
Major products formed from these reactions include oxo derivatives, primary amines, and various substituted benzoates, depending on the specific reaction pathway and reagents used.
Scientific Research Applications
Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and ester moiety play crucial roles in binding to active sites, modulating the activity of target proteins and pathways. This interaction can lead to inhibition or activation of specific biological processes, depending on the context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
A. Comparison with HDAC-Targeting Benzoate Derivatives ()
Compounds such as methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate (from HDAC studies) share the benzoate ester backbone and aminoethyl linker. Key differences include:
- In contrast, the target compound’s 2-cyano-3-methylbutan-2-yl group introduces polarity (via the cyano group) and moderate steric hindrance, which may alter binding kinetics to HDACs .
- Electronic Effects: The dimethylamino group in the analog’s benzamido moiety is electron-donating, whereas the cyano group in the target compound is electron-withdrawing. This could influence electronic interactions with enzyme active sites .
| Property | Target Compound | tert-Butyl Analog |
|---|---|---|
| Substituent | 2-cyano-3-methylbutan-2-yl | tert-butyl |
| Polarity | Moderate (due to –CN) | Low |
| Molecular Weight (estimated) | ~350–370 g/mol | ~400–420 g/mol |
B. Comparison with 4-Aminobenzoate Derivatives ()
Compounds like 2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate () and 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate () highlight substituent-driven variations:
- Aromatic vs. Aliphatic Substituents: The target compound’s aliphatic 2-cyano-3-methylbutan-2-yl group contrasts with aromatic substituents (e.g., chlorophenyl, bromophenyl) in analogs. Aromatic groups may enhance π-π stacking in enzyme pockets, while the cyano group could facilitate hydrogen bonding .
- Ester Stability : Methoxy or halogenated aromatic esters () may exhibit slower hydrolysis rates compared to the target compound’s aliphatic ester, affecting metabolic stability .
C. Comparison with Benzimidazole-Linked Analogs ()
Compounds such as 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid (Table 3, ) share the 2-oxoethylamino linkage but replace the benzoate ester with a carboxylic acid.
- Acid vs. Ester : The carboxylic acid analog is more polar, likely reducing cell permeability compared to the ester form. This suggests the target compound could act as a prodrug, improving bioavailability .
Biological Activity
Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by several functional groups, including a cyano group, an amino group, and an ester moiety. The molecular formula is with a molecular weight of approximately 382.4 g/mol.
Biological Activity Overview
The biological activities of this compound have been the subject of various studies, highlighting its potential therapeutic applications.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent.
Synthesis Pathway
The synthesis of this compound typically involves multi-step synthetic routes:
-
Starting Material : Begin with 2-cyano-3-methylbutan-2-amine.
-
Final Product Formation :
\text{Intermediate}+4\text{ aminobenzoic acid}\rightarrow \text{Methyl4-[...]benzoate
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
- Cytotoxicity Assay : Another investigation assessed the cytotoxic effects on human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of 15 µM and 20 µM, respectively, indicating significant anti-proliferative activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Compound A | Benzoyl group | Higher reactivity due to electron-donating groups |
| Compound B | Sulfonyl substitution | Increased solubility and altered biological activity |
| Compound C | Pyrazole ring system | Unique pharmacological profile targeting different pathways |
Q & A
Q. Optimization Strategies :
-
Temperature control : Maintain 0–5°C during bromoacetylation to minimize side reactions .
-
Catalysts : Employ coupling agents like HOBt/EDC for efficient amide formation .
-
Yield data :
Step Conditions Yield (%) Purity (%) Source 1 THF, 0°C 78 95 2 DCM, RT 65 90
How can researchers characterize the structural and physicochemical properties of this compound?
Basic Research Question
Key techniques include:
- X-ray crystallography : Resolve crystal structure (e.g., monoclinic P2₁/c space group) to confirm stereochemistry and hydrogen bonding patterns .
- LCMS/HRMS : Validate molecular weight (e.g., [M+H]⁺ calc. 332.15; found 332.14) .
- NMR : Assign peaks using ¹H (δ 7.8–6.8 ppm for aromatic protons) and ¹³C NMR (δ 170 ppm for ester carbonyl) .
Q. Advanced Analysis :
- Dynamic light scattering (DLS) : Assess aggregation in solution for biological assays .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) .
What analytical strategies address discrepancies in mass spectrometry and NMR data during purity assessment?
Advanced Research Question
Contradictions often arise from residual solvents or tautomeric forms. Mitigation strategies:
High-resolution LCMS : Differentiate isobaric impurities (e.g., adjust gradient elution to separate by polarity) .
2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish NH protons from solvent peaks) .
Recrystallization : Use ethanol/water mixtures to remove hygroscopic impurities .
Case Study :
A 5% discrepancy in LCMS purity (95% vs. 90% by NMR) was resolved via preparative HPLC, isolating a tautomeric byproduct .
What in vitro biological assays are suitable for evaluating the bioactivity of this compound?
Basic Research Question
Q. Advanced Applications :
- Fluorescence polarization : Study binding affinity to serum albumin (Kd ~10⁻⁶ M) .
- Gene expression profiling : RNA-seq to identify pathways modulated by the compound .
How to design experiments to explore structure-activity relationships (SAR) for derivatives?
Advanced Research Question
Core modifications : Replace the cyano group with carbamate or sulfonamide to assess electronic effects .
Side-chain variations : Introduce bulkier alkyl groups (e.g., tert-butyl) to study steric hindrance .
Bioisosteric replacements : Substitute the benzoate core with heterocycles (e.g., pyridine) .
Q. SAR Table :
| Derivative | R-Group | α-Glucosidase IC₅₀ (µM) | Cytotoxicity (HepG2, µM) |
|---|---|---|---|
| Parent | -CN | 12.5 ± 1.2 | >50 |
| Derivative 1 | -CONH₂ | 8.3 ± 0.9 | 45 |
| Derivative 2 | -SO₂NH₂ | 28.7 ± 3.1 | >50 |
How can computational methods enhance the understanding of this compound’s mechanism of action?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
